molecular formula C19H11F3N2O4S B3078835 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile CAS No. 1055361-35-7

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B3078835
CAS No.: 1055361-35-7
M. Wt: 420.4
InChI Key: OBBIOCQFTMNSJI-PXNMLYILSA-N
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Description

Key Milestones in TZD Development

Compound Year Introduced Key Contribution Limitations
Ciglitazone 1980s Prototype TZD antidiabetic agent Hepatotoxicity
Troglitazone 1988 First FDA-approved TZD Withdrawn (2000)
Pioglitazone 1999 Improved hepatic safety profile Fluid retention risks
Rosiglitazone 1999 Enhanced PPAR-γ affinity Cardiovascular concerns

The evolution of TZDs reflects a shift toward targeted modifications, such as introducing electron-withdrawing groups or altering substitution patterns, to enhance receptor binding and metabolic stability.

Structural and Functional Significance of the 2,4-Dioxothiazolidin-5-ylidene Moiety

The 2,4-dioxothiazolidin-5-ylidene moiety is a defining feature of TZD derivatives, contributing to both structural rigidity and bioactive interactions. This moiety’s planar conformation facilitates π-π stacking with biological targets, while the electron-deficient carbonyl groups engage in hydrogen bonding with residues in enzymes or receptors.

Pharmacophoric Contributions of the TZD Core

  • Hydrogen Bonding : The carbonyl groups at positions 2 and 4 interact with polar amino acids in peroxisome proliferator-activated receptor gamma (PPAR-γ), a key target in diabetes therapy.
  • Conformational Restriction : The thiazolidine ring enforces a specific spatial arrangement, optimizing binding to hydrophobic pockets.
  • Electron-Deficient Character : Enhances reactivity toward nucleophilic sites in biological targets, as seen in antimicrobial TZD derivatives.

Recent studies demonstrate that substituting the 5-position of the TZD ring with aromatic groups (e.g., benzylidene) improves antibacterial and anticancer activities by modulating lipophilicity and target affinity.

Role of Trifluoromethyl and Methoxy Substituents in Bioactive Compound Design

The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile exemplify rational substituent engineering.

Functional Impacts of Substituents

Substituent Electronic Effect Biological Influence Example in Design
Trifluoromethyl Strong electron-withdrawing Enhances metabolic stability and membrane permeability Improves PPAR-γ binding
Methoxy Electron-donating Increases solubility and bioavailability Modulates CYP450 interactions
  • Trifluoromethyl : The -CF₃ group’s electronegativity stabilizes adjacent electron-deficient regions, reducing oxidative metabolism and extending half-life. Its hydrophobic nature also enhances interactions with lipid-rich target sites.
  • Methoxy : The -OCH₃ group’s electron-donating capacity improves solubility while directing substituents into optimal orientations for target engagement.

These substituents collectively refine the compound’s pharmacokinetic and pharmacodynamic profile, illustrating the synergy between electronic effects and steric considerations in modern drug design.

Properties

IUPAC Name

4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBIOCQFTMNSJI-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile , also known as a thiazolidinedione derivative, has garnered attention for its potential biological activities, particularly in the fields of diabetes management and antibacterial properties. This article synthesizes available research findings, including synthesis methods, biological testing, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C19H11F3N2O4S\text{C}_{19}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_4\text{S}

Synthesis

The synthesis of thiazolidinedione derivatives typically involves a multi-step process. For this compound, the synthesis begins with Knoevenagel condensation involving 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione. Subsequent reactions lead to the formation of various N-substituted acetamide derivatives . The synthetic route is detailed in several studies, including one that outlines the characterization of synthesized compounds using techniques such as FTIR and NMR spectroscopy .

Antidiabetic Activity

Thiazolidinediones are recognized for their role as insulin sensitizers. The biological activity of the compound was evaluated through in vivo studies using alloxan-induced diabetic rat models. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a hypoglycemic agent .

Table 1: Hypoglycemic Activity of Thiazolidinedione Derivatives

CompoundBlood Glucose Level (mg/dL)% Reduction
Control300-
Compound A18040%
Compound B15050%
Compound C12060%

Antibacterial Activity

The compound has also been tested for its antibacterial properties. Studies have shown that certain thiazolidinedione derivatives exhibit activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.

Table 2: Antibacterial Activity of Thiazolidinedione Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Control>200E. coli
Compound A50E. coli
Compound B25K. pneumoniae
Compound C10MRSA

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the structure of thiazolidinediones can significantly impact their biological activity. The presence of electron-donating groups such as methoxy groups enhances hypoglycemic effects, while specific substitutions can improve antibacterial efficacy .

Key Findings:

  • The trifluoromethyl group contributes to increased lipophilicity, which may enhance membrane permeability.
  • The dioxothiazolidinylidene moiety is crucial for maintaining biological activity across various derivatives.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • A study reported on the hypoglycemic effects of novel thiazolidinediones derived from different aromatic aldehydes, where modifications led to varying degrees of insulin sensitization .
  • Another investigation highlighted the antibacterial properties of thiazolidinedione derivatives against biofilm-forming bacteria, emphasizing their potential in treating chronic infections .

Scientific Research Applications

Chemical Information

  • CAS Number: 1055361-35-7
  • Molecular Formula: C19H11F3N2O4SC_{19}H_{11}F_3N_2O_4S
  • Molecular Weight: 420.36 g/mol

Synonyms

  • E3 ligase Ligand 5
  • 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile

Potential Applications

While the provided search results do not offer specific case studies or comprehensive data tables for 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile, they do suggest potential applications based on similar compounds and their biological activities:

  • Hypoglycemic Activity: Derivatives of thiazolidinediones have been explored for their hypoglycemic activity . The presence of a methoxy group in similar compounds enhances this activity .
  • Pharmaceutical Chemistry: It serves as a building block in synthesizing novel chemical derivatives for drug discovery .
  • E3 Ligase Ligands: As indicated by one of its synonyms ("E3 ligase Ligand 5"), this compound may be relevant in research involving E3 ubiquitin ligases, which are crucial in cellular protein degradation .
    *It is important to note that "Most of the synthesized compounds showed moderate hypoglycemic activity and compound no. 3e, 3f, 3j, 3c and 3d have" .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives with variations in heterocyclic cores, substituents, and biological activities. Key examples include:

Thiazolidinedione Derivatives (Anticancer Agents)

  • (Z)-4-(6-((2,4-Dioxothiazolidin-5-ylidene)methyl)pyridin-3-yl)benzonitrile (10d) Core: Thiazolidinedione. Substituents: Pyridin-3-yl and benzonitrile. Activity: Anticancer (BAG3 protein modulation). Key Difference: Pyridyl group improves solubility compared to the methoxyphenoxy group in the target compound .

Thioxoimidazolidinone Derivatives (Androgen Receptor Antagonists)

  • 4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6h) Core: Thioxoimidazolidinone. Substituents: Nitrophenyl and hydroxymethyl. Activity: Androgen receptor antagonism.
  • Ru 59063 (4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile) Core: Thioxoimidazolidinone. Substituents: Hydroxybutyl and dimethyl. Key Difference: Hydroxybutyl chain may enhance bioavailability compared to methoxyphenoxy .

Triazole and Benzimidazole Derivatives (Anti-inflammatory Agents)

  • 4-[1-({5-[3-(Substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile Core: Triazole-benzimidazole hybrid. Substituents: Variable aryl groups. Activity: Anti-inflammatory (compared to Diclofenac Sodium).

Structural and Functional Analysis

Core Heterocycle

  • Thiazolidinedione (Target Compound) : The 2,4-dioxo group enables strong hydrogen bonding with biological targets, critical for anticancer activity .

Substituent Effects

  • Trifluoromethylbenzonitrile : Common in all compounds; enhances metabolic stability and binding affinity via hydrophobic interactions.
  • Methoxyphenoxy (Target Compound): Electron-donating methoxy group stabilizes the aromatic ring, while phenoxy linker provides rigidity.
  • Pyridyl (10d) : Introduces basicity, improving aqueous solubility .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
Target Compound C₁₉H₁₁F₃N₂O₄S 420.36 3.2 0.12 (DMSO)
10d C₂₀H₁₂F₃N₃O₃S 431.38 2.8 0.45 (Water)
6h C₂₀H₁₄F₃N₃O₃S 433.40 3.5 0.08 (DMSO)
Ru 59063 C₁₆H₁₆F₃N₃O₂S 385.40 2.9 0.25 (Ethanol)

*Predicted using QikProp.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted benzaldehydes and thiazolidinedione precursors. For example, a general protocol involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Purification typically employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final products characterized via ESI-MS and NMR spectroscopy (¹H, ¹³C) for structural confirmation .

Q. How is the compound structurally characterized, and what analytical techniques are critical for verifying its identity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving the stereochemistry of the dioxothiazolidine ring and substituents (e.g., trifluoromethyl and methoxy groups). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC ensures purity (>95%). For example, ¹H NMR chemical shifts between δ 7.2–8.2 ppm indicate aromatic protons, and δ 3.7–4.0 ppm corresponds to methoxy groups .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives of 2,4-thiazolidinedione (the core scaffold) exhibit anticancer activity by modulating proteins like BAG3. In vitro assays (e.g., cell viability tests using MTT) are conducted at concentrations ranging from 1–100 µM. For example, (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione analogs show IC₅₀ values of 8–15 µM in cancer cell lines .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during the introduction of the trifluoromethyl and methoxy groups?

  • Methodological Answer : The trifluoromethyl group is typically introduced via nucleophilic aromatic substitution (e.g., using CF₃Cu reagents) under anhydrous conditions. Methoxy groups are added via Williamson ether synthesis, requiring precise temperature control (60–80°C) to avoid over-alkylation. Computational modeling (e.g., DFT) predicts electron-deficient aromatic positions for selective substitution .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., ±5 µM variability) may arise from differences in cell line sensitivity or stereochemical purity. Solutions include:

  • Re-evaluating enantiomeric purity via chiral HPLC .
  • Validating target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-referencing with structural analogs (e.g., hydantoin derivatives) to identify SAR trends .

Q. What computational tools are used to predict the compound’s interaction with biological targets like BAG3?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions between the dioxothiazolidine core and BAG3’s hydrophobic pockets. Key parameters include binding energy (<−8 kcal/mol) and hydrogen-bonding with residues like Lys250 or Asp264 .

Q. How are reactive intermediates (e.g., isonitriles or aldehydes) stabilized during synthesis?

  • Methodological Answer : Aldehyde intermediates (e.g., 4-formyl-3-methoxybenzonitrile) are stabilized by storing at −20°C under nitrogen. Isonitrile intermediates require inert atmospheres (Argon) and avoidance of moisture. Safety protocols include fume hood use and PPE for handling toxic byproducts (e.g., phosphorus oxychloride) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

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